N-(4-Fluorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide
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Overview
Description
N-(4-Fluorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide is a synthetic organic compound that features a fluorophenyl group, an isoquinoline moiety, and a sulfanylacetamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Isoquinoline Moiety: Isoquinoline can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Sulfanylacetamide Linkage: This step involves the reaction of the isoquinoline derivative with a thiol reagent to form the sulfanyl group, followed by acylation with an acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophiles like bromine (Br2) or nitrating agents under controlled conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-Fluorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The isoquinoline moiety could be involved in binding to DNA or proteins, while the fluorophenyl group may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide
- N-(4-Methylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide
- N-(4-Bromophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide
Uniqueness
N-(4-Fluorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds.
Properties
Molecular Formula |
C17H13FN2OS |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-isoquinolin-1-ylsulfanylacetamide |
InChI |
InChI=1S/C17H13FN2OS/c18-13-5-7-14(8-6-13)20-16(21)11-22-17-15-4-2-1-3-12(15)9-10-19-17/h1-10H,11H2,(H,20,21) |
InChI Key |
IZUYNWLDLWGWID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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